4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide

Catalog No.
S12277411
CAS No.
503618-19-7
M.F
C21H17NO
M. Wt
299.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzami...

CAS Number

503618-19-7

Product Name

4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide

IUPAC Name

4-ethynyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C21H17NO/c1-3-16-11-13-18(14-12-16)21(23)22-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h1,4-15H,2H3,(H,22,23)/t15-/m0/s1

InChI Key

PIJQMNHBANEQRX-HNNXBMFYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C

4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide is a compound characterized by the presence of an ethynyl group attached to a benzamide structure, with a naphthalenyl substituent. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry, where it may function as a fluorescent probe or therapeutic agent. Its unique structure allows for specific interactions with biological targets, making it a subject of interest in research.

The chemical reactivity of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide can be explored through various synthetic pathways. Typically, compounds with ethynyl groups can undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction allows for the formation of diverse products by linking this compound to other molecular entities, enhancing its utility in bioconjugation and labeling applications.

Research indicates that compounds similar to 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide exhibit significant biological activities. These can include:

  • Fluorescent properties: Useful for imaging applications in biological systems.
  • Interaction with glycoproteins: Such compounds are often employed in the study of glycosylation patterns in cells, aiding in understanding cellular processes and disease mechanisms.

The specific biological activity of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide requires further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide can be achieved through several methodologies:

  • Sonogashira Coupling: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base. It is particularly effective for forming carbon-carbon bonds.
  • Nucleophilic Substitution: The introduction of the naphthalenyl group can be accomplished through nucleophilic substitution reactions where the naphthalene derivative acts as a nucleophile.
  • Amidation Reactions: The final formation of the benzamide moiety can be achieved via amidation between an amine and a carboxylic acid derivative.

4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide has potential applications in:

  • Fluorescent Probes: Its structure allows for use in fluorescence microscopy and flow cytometry, facilitating cellular imaging.
  • Bioconjugation: The ethynyl group enables coupling with other biomolecules for targeted delivery systems.
  • Medicinal Chemistry: Investigated as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

Interaction studies involving 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide focus on its binding affinity to various biological targets, including proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer may be employed to assess these interactions quantitatively.

Several compounds share structural similarities with 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide, including:

Compound NameStructureUnique Features
N-(1-naphthalen-1-yl)ethylbenzamideStructureLacks ethynyl group, primarily used as a reference compound.
4-Ethynyl-N-methylbenzamide-Methyl substitution instead of naphthalene, affecting binding properties.
4-Ethynyl-N-(2-naphthalenyl)benzamide-Contains a different naphthalene orientation, potentially altering biological activity.

These comparisons highlight the unique aspects of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide, particularly its ethynyl functionality and specific stereochemistry, which may influence its reactivity and interactions differently than similar compounds.

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

299.131014166 g/mol

Monoisotopic Mass

299.131014166 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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